N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE

Übersicht

Beschreibung

N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE is a member of the nitrosamine family, which are compounds characterized by the presence of a nitroso group bonded to an amine. Nitrosamines are known for their potent carcinogenic properties and widespread occurrence in the environment, including in air, water, and various foods . This compound, like other nitrosamines, has been studied for its potential health risks and its role as a contaminant in pharmaceuticals and other products .

Vorbereitungsmethoden

The synthesis of methyl(neopentyl)nitrosamine typically involves the nitrosation of secondary amines. This can be achieved through the reaction of neopentylamine with nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired nitrosamine without significant side reactions . Industrial production methods for nitrosamines generally follow similar principles but may involve more sophisticated techniques to ensure purity and yield .

Analyse Chemischer Reaktionen

N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized derivatives.

Substitution: Nitrosamines can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include organolithium and Grignard reagents, which can attack the nitroso-nitrogen, leading to the formation of unstable intermediates that further decompose to various products . Major products formed from these reactions depend on the specific conditions and reagents used but often include amines, alcohols, and other nitrogen-containing compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE serves as a model compound for studying the reactivity and mechanisms of nitrosamines. Its structural characteristics allow researchers to investigate the chemical behavior of nitrosamines under various conditions.

Biology

In biological research, this compound is utilized to explore the genotoxic and mutagenic effects of nitrosamines on cellular systems. Studies have shown that nitrosamines can induce DNA damage and mutations, making them crucial for understanding cancer development mechanisms .

Medicine

The compound plays a significant role in cancer research, particularly in elucidating the mechanisms of carcinogenesis. It aids in developing strategies to mitigate risks associated with nitrosamine exposure. Research has demonstrated that cytochrome P450 enzymes metabolize this compound, leading to its activation and subsequent carcinogenic effects .

Industry

In industrial applications, this compound is monitored as a contaminant in pharmaceutical production. Its presence raises concerns regarding product safety, prompting the development of detection methods and control measures to minimize nitrosamine impurities in pharmaceuticals.

Case Studies

-

Oesophageal Cancer Studies:

Research indicates that this compound selectively induces oesophageal tumors in rat models. The study identified a novel cytochrome P450 enzyme responsible for metabolizing this nitrosamine in the oesophagus, highlighting its role in tumorigenesis . -

Ames Test Evaluations:

Historical data from Ames tests have demonstrated the mutagenic potential of various nitrosamines, including this compound. These studies provide insights into optimal testing conditions and contribute to understanding the compound's genotoxicity .

Wirkmechanismus

The carcinogenicity of methyl(neopentyl)nitrosamine is primarily due to its metabolic activation by cytochrome P450 enzymes . This activation leads to the formation of reactive intermediates that can alkylate DNA, causing mutations and potentially leading to cancer . The key molecular targets include DNA bases, which undergo alkylation, resulting in DNA damage and subsequent cellular responses such as apoptosis, cell cycle arrest, and DNA repair .

Vergleich Mit ähnlichen Verbindungen

N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE is similar to other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are also known for their carcinogenic properties . methyl(neopentyl)nitrosamine is unique in its specific structure, which influences its reactivity and the types of DNA damage it induces . Other similar compounds include N-nitrosoethylisopropylamine (NEIPA) and N-nitrosomethylphenylamine (NMPA), which share similar mechanisms of action but differ in their specific chemical structures and reactivity .

Biologische Aktivität

N-Nitrosomethyl(2,2-dimethylpropyl)amine (NDMA) is a nitrosamine compound known for its potential carcinogenic effects. This article explores its biological activity, focusing on its mechanisms of action, metabolic pathways, and associated health risks.

- Chemical Formula : C7H16N2O

- Molecular Weight : 144.22 g/mol

- CAS Number : 2226-96-2

N-Nitrosamines, including NDMA, are primarily activated through metabolic processes involving cytochrome P450 enzymes. In particular, studies have demonstrated that NDMA undergoes metabolic activation leading to the formation of reactive intermediates capable of alkylating DNA, which is a key step in carcinogenesis.

Metabolism and Activation

- Cytochrome P450 Involvement : NDMA is metabolized by cytochrome P450 enzymes (CYPs), particularly CYP2E1 and CYP2B1/2B2. These enzymes convert NDMA into electrophilic species that can interact with nucleophiles such as DNA .

- DNA Alkylation : The primary mechanism of action involves the alkylation of DNA bases, notably guanine. This process leads to the formation of O6-methylguanine and N7-methylguanine adducts, which can result in mutations if not repaired properly .

Biological Activity and Carcinogenicity

NDMA has been extensively studied for its carcinogenic properties in various animal models. The following table summarizes key findings from notable studies:

Case Study 1: Esophageal Carcinogenesis

In a study investigating the effects of NDMA on rat models, it was found that administration led to significant tumor formation in the esophagus. The study highlighted the role of a specific cytochrome P450 enzyme present in the esophagus that facilitates the metabolism of NDMA into its active forms .

Case Study 2: Hepatic Effects

Another investigation focused on the hepatic effects of NDMA revealed that it acts as a potent hepatocarcinogen in female F-344/N rats. The study documented a dose-dependent increase in DNA methylation and subsequent tumor formation in liver tissues .

Eigenschaften

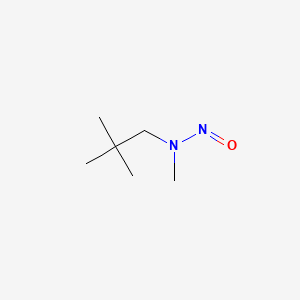

IUPAC Name |

N-(2,2-dimethylpropyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)5-8(4)7-9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQPCFJFQRDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878852 | |

| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31820-22-1 | |

| Record name | Methyl(neopentyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL(NEOPENTYL)NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRM3W9BWK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.